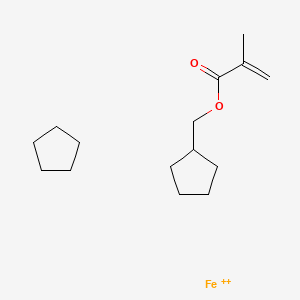

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Cyclopentane and its derivatives are a class of compounds that have been extensively studied due to their relevance in organic synthesis and catalysis. The specific compound , cyclopentylmethyl 2-methylprop-2-enoate, is likely a derivative of cyclopentane with potential applications in synthetic chemistry. Iron(2+), or ferrous ion, is a common metal ion that can form complexes with organic ligands, playing a crucial role in catalysis due to its redox properties.

Synthesis Analysis

The synthesis of cyclopentadienone iron complexes has been reported to involve the reaction of specific iron precursors with aldehydes. For instance, the synthesis of cyclopentadienone iron alcohol complexes is achieved through the reaction of an iron hydride complex with aldehydes, leading to the formation of various alcohol complexes characterized by NMR and IR spectroscopy, and in some cases, X-ray crystallography . These complexes are known for their thermal instability and the ability to undergo ligand exchange reactions .

Molecular Structure Analysis

The molecular structure of cyclopentadienone iron complexes has been elucidated using various spectroscopic techniques. For example, the benzyl alcohol complex was characterized by X-ray crystallography, providing detailed insights into its molecular geometry . The presence of non-innocent ligands in these complexes is crucial as it imparts unique redox properties to the iron center, which is essential for its catalytic activity .

Chemical Reactions Analysis

Cyclopentadienone iron complexes exhibit a wide range of chemical reactivity. They are known to catalyze hydrogenation reactions, where the iron complex facilitates the transfer of a proton and hydride to aldehydes, leading to the formation of alcohols . The versatility of these complexes is further demonstrated by their ability to catalyze various synthetic transformations, including C-C and C-N bond formation, and Oppenauer-type oxidation of alcohols . The mechanism of these reactions often involves the non-innocent ligand, which can undergo redox changes to enable the catalytic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentadienone iron complexes are influenced by their molecular structure and the nature of the ligands attached to the iron center. These complexes are generally air-stable and can be accessed easily, making them suitable for use in homogeneous catalysis . Their catalytic activity is attributed to the redox-active ligand, which can engage in electron transfer processes essential for catalysis . The thermal instability of these complexes, as mentioned earlier, is a significant property that affects their behavior in chemical reactions .

科研应用

Catalytic Iron-Mediated Carbocyclizations

Catalytic Iron-mediated Ene Carbocyclizations Iron-catalyzed carbocyclizations of 2-substituted-2,7,9-decatrienoates result in the formation of trans-disubstituted cyclopentanes, showcasing a [4+4]-ene reaction where cis-propenyl and 2-acroyl functionalities append to the newly formed cyclopentane ring. This process allows for high 1,2-stereoinduction, controlling the relative stereochemistry between three contiguous stereocenters (Takacs et al., 1990).

Catalytic Iron-mediated Ene Carbocyclizations of Trienes A similar iron-catalyzed cycloisomerization of a chiral (2E,7E) 2,7,9-decatriene derivative showcases high levels of 1,2-stereoinduction. This method effectively controls the stereochemistry of the chiral cyclopentane product, as evidenced by the synthesis of (−)-Mitsugashiwalactone and (+)-Isoiridomyrmecin (Takacs & Myoung, 1992).

Synthesis and Transformations

Synthesis of Natural Enantiomers of Irones from (+)-Citronellal A stepwise synthesis from (+)-citronellal to natural enantiomers of irones highlights the versatility of cyclization and transformation processes. Key intermediates like 1-(2,2,3-trimethyl-6-methylenecyclohexyl)acetaldehyde play a crucial role in the synthesis, leading to products like (+)-trans-γ-irone (Miyashita et al., 1982).

Synthesis of Cyclopentan-1-one Derivatives The synthesis of (2S,3S,4S)-2,3-O-isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one from D-ribose through various intermediate steps, including cyclization and decarboxylation, showcases the intricate transformations possible within cyclopentane derivatives (Ivanova et al., 2008).

Cyclopentane Derivatives and Applications

Synthesis of Cyclic Fatty Acid Monomers The synthesis of 1,2-disubstituted cyclopentanes and their conversion into cyclic fatty acid monomers demonstrates the application of cyclopentane derivatives in producing complex molecular structures. This process involves several steps, including Michael addition, conversion to alcohols, aldehydes, and ultimately cyclic fatty acid monomers (Vatèla et al., 1988).

Metal-assisted Cycloadditions for Substituted Cyclopentane-Derivatives The treatment of (η1-allyl)dicarbonyl(η5-cyclopentadienyl)iron with electron-deficient olefins and acetylenes leads to cyclopentyl–Fp complexes. These complexes undergo demetallation reactions to yield substituted cyclopentane derivatives, highlighting the potential of iron in facilitating complex cycloaddition reactions (Abram et al., 1982).

性质

CAS 编号 |

31566-61-7 |

|---|---|

产品名称 |

Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |

分子式 |

C15H16FeO2 |

分子量 |

284.135 |

IUPAC 名称 |

cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |

InChI |

InChI=1S/C10H16O2.C5H10.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h9H,1,3-7H2,2H3;1-5H2;/q;;+2 |

SMILES |

CC(=C)C(=O)OCC1CCCC1.C1CCCC1.[Fe+2] |

溶解度 |

not available |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)